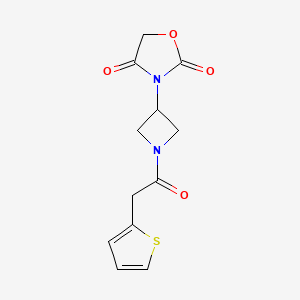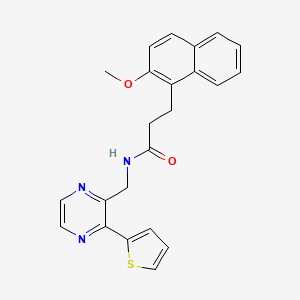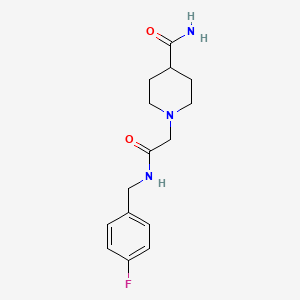![molecular formula C23H22N6O2 B2538926 8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-30-8](/img/no-structure.png)
8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is not directly mentioned in the provided papers. However, the papers discuss a related compound, 8-Amino-3-deazaguanine, which is an analogue of both 3-deazaguanine and 8-aminoguanine. These compounds are of interest due to their biological activities, particularly as antitumor agents and inhibitors of purine nucleoside phosphorylase (PNP) .
Synthesis Analysis
The synthesis of 8-Amino-3-deazaguanine involves the ammonolysis of an imidazole precursor, specifically methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate. This precursor is itself synthesized from a monoheterocyclic rearrangement involving dimethyl 3-[(5-phenyl-1,2,4-oxadiazol-3-yl)amino]-2-pentenedioate by sodium hydride in DMF. The process includes steps such as ammonolysis, dehydration, and deprotection to yield the final product .
Molecular Structure Analysis
While the exact molecular structure of "8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is not analyzed in the papers, the structure of 8-Amino-3-deazaguanine is closely related and is characterized by the presence of an amino group at the 8-position of the purine ring. This modification is significant as it affects the biological activity of the molecule .
Chemical Reactions Analysis
The papers focus on the synthesis and biological activity of 8-Amino-3-deazaguanine rather than its chemical reactions. However, it is noted that the introduction of the amino group at the 8-position enhances the molecule's ability to inhibit purine nucleoside phosphorylase, which is an enzyme involved in the salvage pathway of purine nucleotides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Amino-3-deazaguanine are not detailed in the papers. However, the compound's biological properties are highlighted, including its inhibition constant (IC50) of 9.9 µM against isolated mammalian PNP. The studies also note that while the compound is a weak inhibitor of T and B cell growth, it does not significantly enhance 2'-deoxyguanosine toxicity in these cells. Moreover, 8-Amino-3-deazaguanine mesylate did not show significant activity in L1210 leukemic cells or mice, indicating that the addition of the amino group at the 8-position, while increasing PNP inhibitory activity, reduces its antitumor activity .
Aplicaciones Científicas De Investigación
Antiviral and Antidepressant Activities
Compounds within the imidazo[2,1-f]purine-2,4-dione family have been studied for their antiviral and antidepressant activities. For instance, the synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides have shown moderate activity against viruses like rhinovirus at non-toxic dosage levels, suggesting potential applications in antiviral research (Kim, S. H., Bartholomew, D., Allen, L. B., Robins, R. K., & Revankar, G. R., 1978). Furthermore, the exploration of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has unveiled compounds with significant affinity for serotoninergic and dopaminergic receptors, indicating their potential as antidepressant and anxiolytic agents (Zagórska, A., Kołaczkowski, M., Bucki, A., Siwek, A., Kazek, G., Satała, G., Bojarski, A., Partyka, A., Wesołowska, A., & Pawłowski, M., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the 2-aminophenyl and 3-methylbenzyl groups at appropriate positions on the ring system. The final step involves the introduction of the dimethyl and dione groups to complete the synthesis of the target compound.", "Starting Materials": [ "2-amino-4-methylpyrimidine", "2-chloro-6-methylpurine", "3-methylbenzyl chloride", "2-aminophenol", "dimethyl malonate", "sodium hydride", "potassium carbonate", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-6-methylimidazo[2,1-f]purine from 2-chloro-6-methylpurine and 2-amino-4-methylpyrimidine using sodium hydride as a base in N,N-dimethylformamide solvent.", "Step 2: Synthesis of 8-(2-aminophenyl)-2-chloro-6-methylimidazo[2,1-f]purine from 2-chloro-6-methylimidazo[2,1-f]purine and 2-aminophenol using potassium carbonate as a base in ethanol solvent.", "Step 3: Synthesis of 8-(2-aminophenyl)-1H-imidazo[2,1-f]purine from 8-(2-aminophenyl)-2-chloro-6-methylimidazo[2,1-f]purine using triethylamine as a base in acetic anhydride solvent.", "Step 4: Synthesis of 8-(2-aminophenyl)-1,7-dimethyl-3-methylbenzyl-1H-imidazo[2,1-f]purine from 8-(2-aminophenyl)-1H-imidazo[2,1-f]purine and 3-methylbenzyl chloride using potassium carbonate as a base in N,N-dimethylformamide solvent.", "Step 5: Synthesis of 8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione from 8-(2-aminophenyl)-1,7-dimethyl-3-methylbenzyl-1H-imidazo[2,1-f]purine and dimethyl malonate using potassium carbonate as a base in N,N-dimethylformamide solvent." ] } | |
Número CAS |
919041-30-8 |
Nombre del producto |
8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Fórmula molecular |
C23H22N6O2 |
Peso molecular |
414.469 |
Nombre IUPAC |
6-(2-aminophenyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H22N6O2/c1-14-7-6-8-16(11-14)13-28-21(30)19-20(26(3)23(28)31)25-22-27(19)12-15(2)29(22)18-10-5-4-9-17(18)24/h4-12H,13,24H2,1-3H3 |
Clave InChI |
BSVSZYAWKAFRBP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=CC=C5N)C)N(C2=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538849.png)
![2,3-Dihydro-[1,4]oxazine-4-carbaldehyde](/img/structure/B2538850.png)


![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2538854.png)
![(Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2538856.png)
![7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538858.png)
![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)
![N-cyclopentyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2538862.png)

